molecular formula C19H16Cl3N3OS B2399060 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 899905-78-3

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2399060
CAS No.: 899905-78-3
M. Wt: 440.77
InChI Key: UNRKNUOTFIEDSE-UHFFFAOYSA-N
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Description

This compound is a thioacetamide derivative featuring a 4-chlorophenyl-substituted imidazole core and a 3,4-dichlorophenyl acetamide moiety. Its structure combines aromatic chlorinated groups with a sulfur-containing linkage, which is characteristic of bioactive molecules targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-13-7-8-14(21)15(22)9-13/h3-9H,10H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRKNUOTFIEDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide (CAS Number: 899934-67-9) is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16Cl2N3OSC_{19}H_{16}Cl_2N_3OS, with a molecular weight of approximately 407.9 g/mol. The structure features a thioether linkage and an imidazole ring, which are critical for its biological activity.

PropertyValue
CAS Number899934-67-9
Molecular FormulaC19H16Cl2N3OSC_{19}H_{16}Cl_2N_3OS
Molecular Weight407.9 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert anti-inflammatory , antitumor , and antimicrobial effects.

  • Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In particular, it reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a protective role against neuroinflammation .
  • Antitumor Activity : Research indicates that derivatives of imidazole compounds often exhibit cytotoxic effects against cancer cell lines. The presence of the thioether moiety enhances the interaction with cellular proteins involved in apoptosis pathways .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, particularly against fungal strains, as similar derivatives have shown significant antifungal effects in previous studies .

Case Study 1: Neuroinflammation Model

In a study examining neuroinflammation induced by LPS in microglial cells:

  • Objective : To assess the anti-inflammatory effects of the compound.
  • Findings : The compound significantly reduced the levels of inflammatory markers compared to control groups, indicating its potential therapeutic application in neurodegenerative diseases such as Parkinson's disease .

Case Study 2: Anticancer Activity

A series of assays were conducted on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results : The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Comparative Activity Table

The following table summarizes the biological activities reported for similar compounds:

Compound NameActivity TypeIC50 ValueReference
2-((5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)...Anti-inflammatoryNot specified
Thiazole DerivativeAntitumor<10 µM
1,3,4-Thiadiazole DerivativeAntifungal<20 µg/mL

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The imidazole derivatives have been shown to inhibit various cancer cell lines effectively. For instance:

  • A study demonstrated that compounds similar to 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and leukemia cell lines (K562) .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression:

  • Thymidine phosphorylase inhibition has been a focus, where derivatives of imidazole compounds showed enhanced activity compared to standard treatments like adriamycin .

Case Studies

Several case studies have documented the applications and effectiveness of related compounds:

Study Objective Findings
Dolman et al. (2023)Evaluate anticancer properties of oxadiazole derivativesIdentified high potency against MCF-7 cells with thymidine phosphorylase inhibition .
Taha et al. (2023)Synthesize bis-indole oxadiazoles and assess their enzyme inhibitionCompounds demonstrated 6–9 times greater enzyme inhibition compared to reference drugs .
Mansour et al. (2023)Synthesize new oxadiazole derivatives for anticancer activityShowed promising in vitro activity against leukemia cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest analogues include:

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS) Structural Differences: Replaces the imidazole-thioether group with a thiazole ring.

N-(4-(4-Chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide Structural Differences: Substitutes the 2,2-dimethylimidazole with a nitro-benzimidazole system and adds a phenoxy linker. Functional Implications: The nitro group may enhance electron-withdrawing effects, influencing redox activity or binding affinity.

Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives (e.g., compounds 11–19 in )

  • Structural Differences : Incorporates sulfonamide and ester groups instead of the dichlorophenyl acetamide.
  • Functional Implications : The sulfonamide moiety could improve solubility or metabolic stability.

Pharmacological and Physicochemical Comparisons

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide N-(4-(4-Chlorophenoxy)phenyl)-2-((5-nitro-benzimidazol-2-yl)thio)acetamide
Core Heterocycle 2,2-Dimethyl-2H-imidazole Thiazole Benzimidazole
Chlorinated Substituents 4-Chlorophenyl, 3,4-dichlorophenyl 3,4-Dichlorophenyl 4-Chlorophenoxy
Sulfur Linkage Thioether (-S-) None Thioether (-S-)
Bioactivity Notes Hypothesized antimicrobial/antifungal activity Structural similarity to penicillin derivatives Nitro group may confer antiparasitic/antibacterial activity
Synthetic Route Likely via bromoacetate-thiol coupling (analogous to ) Carbodiimide-mediated amidation Multistep synthesis involving nitro-functionalization

Crystallographic and Stability Insights

  • The dichlorophenyl-thiazole acetamide in exhibits a 61.8° dihedral angle between aromatic rings, which may hinder π-π stacking but enhance intermolecular hydrogen bonding .

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